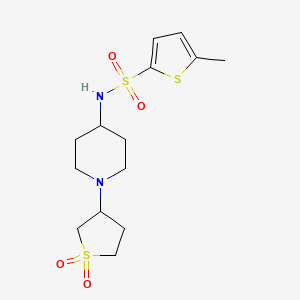

![molecular formula C12H21N5 B2870979 3-(piperazin-1-ylmethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine CAS No. 923191-50-8](/img/structure/B2870979.png)

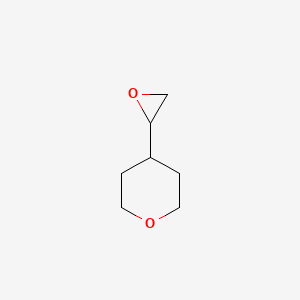

3-(piperazin-1-ylmethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-(piperazin-1-ylmethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine” is a compound that belongs to the class of triazoles . Triazoles are nitrogenous heterocyclic compounds that contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

The synthesis of triazolo-pyrazine derivatives involves a single-step reaction . All the synthesized compounds were obtained in good to high yields and fully characterized by 1H NMR, 13C NMR, IR, and mass spectrometry techniques .Molecular Structure Analysis

Triazole compounds, including “this compound”, have a molecular structure that allows them to readily bind in the biological system with a variety of enzymes and receptors . This makes them versatile in their biological activities .Chemical Reactions Analysis

The chemical reactions involving triazoles are complex and can lead to a variety of products . The reactions are often influenced by the presence of different substituents on the triazole ring .Applications De Recherche Scientifique

Adenosine A2a Receptor Antagonists

Research has explored the use of piperazine derivatives, including structures similar to "3-(piperazin-1-ylmethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine," as potent and selective adenosine A2a receptor antagonists. These compounds have shown promise in oral activity in rodent models of Parkinson's disease, demonstrating their potential in therapeutic applications (Vu et al., 2004).

GABAA and Glycine Receptor Interactions

The interaction of pitrazepin (a related compound) with GABAA and glycine neurotransmitter receptors has been extensively studied, suggesting implications for the development of new-generation antipsychotics. This includes antagonist actions on acetylcholine (ACh) currents, offering insights into the pharmacological features of these drugs (Demuro & Miledi, 2006).

Antimicrobial Activity

Novel annulated azaheterocycles, including benzo[1,2,4]triazoloazepinium salts and tetrahydronaphtho[1,2-e][1,2,4]triazines, have been synthesized and shown to exhibit antimicrobial activity against Gram-positive bacteria. This research demonstrates the potential for these compounds in antibiotic development and highlights their mechanism of action through DNA gyrase inhibition (Zheng et al., 2021).

Synthesis and Drug Development

The synthesis of "this compound" and related compounds plays a crucial role in drug development. For instance, the creation of AZD3514, an androgen receptor downregulator, utilized similar structural motifs for the treatment of advanced prostate cancer (Bradbury et al., 2013).

Mécanisme D'action

Target of Action

The compound “3-(piperazin-1-ylmethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine” has been found to interact with several targets. It has shown potential as an antibacterial agent, with activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains . In addition, it has been identified as a potential c-Met kinase inhibitor , which could have implications for cancer treatment.

Mode of Action

The compound interacts with its targets in a way that inhibits their function. For instance, as a potential c-Met kinase inhibitor, it may prevent the activation of the c-Met pathway, which is often overactive in various types of cancer .

Biochemical Pathways

The compound’s interaction with c-Met kinase suggests that it affects the c-Met signaling pathway . This pathway is involved in cell growth, survival, and migration, among other processes. By inhibiting c-Met kinase, the compound could potentially disrupt these processes, thereby inhibiting the growth and spread of cancer cells .

Result of Action

The compound’s action results in the inhibition of its targets, leading to potential therapeutic effects. For instance, its antibacterial activity could help combat bacterial infections , while its c-Met kinase inhibition could potentially slow the growth and spread of cancer cells .

Orientations Futures

The future directions for research on “3-(piperazin-1-ylmethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine” and similar compounds could involve further exploration of their antimicrobial, antioxidant, and antiviral potential . There is also a need to develop new classes of antibacterial agents to fight multidrug-resistant pathogens .

Propriétés

IUPAC Name |

3-(piperazin-1-ylmethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N5/c1-2-4-11-14-15-12(17(11)7-3-1)10-16-8-5-13-6-9-16/h13H,1-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXLKNYLXCXMUFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN=C(N2CC1)CN3CCNCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3'-(3-Chloro-4-methylphenyl)-1-[(2-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2870896.png)

![N-(4-methoxyphenyl)-4-methyl-3-[[(E)-2-phenylethenyl]sulfonylamino]benzenesulfonamide](/img/structure/B2870901.png)

![Sodium;1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B2870903.png)

![2-(Aminomethyl)spiro[2.5]octan-6-ol;hydrochloride](/img/structure/B2870906.png)

![4-[2-(4-Bromophenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]morpholine](/img/structure/B2870907.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2870908.png)

![N-[(2-chlorophenyl)methyl]-2-[4-(3,4-difluorophenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2870917.png)